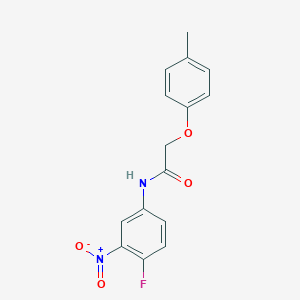
N-Morpholinylthiosalicylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Morpholinylthiosalicylamide (NMTSA) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a derivative of thiosalicylamide and contains a morpholine ring, which makes it unique compared to other thiosalicylamide derivatives.
Mechanism of Action
The mechanism of action of N-Morpholinylthiosalicylamide is not fully understood. However, it is believed that the morpholine ring in this compound plays a crucial role in its biological activity. The morpholine ring is known to interact with proteins and enzymes, which may explain its inhibitory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Morpholinylthiosalicylamide in lab experiments is its relative simplicity in synthesis. Additionally, this compound has been shown to have various biological activities, making it a versatile research tool. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound in a laboratory setting.
Future Directions
There are several future directions for the use of N-Morpholinylthiosalicylamide in scientific research. One potential direction is the use of this compound as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, the anti-cancer properties of this compound could be further explored for potential cancer treatments. Finally, the mechanism of action of this compound could be further studied to gain a better understanding of its biological activity.
Conclusion:
In conclusion, this compound is a unique thiosalicylamide derivative that has gained significant attention in the scientific community due to its potential use as a research tool. Its synthesis method is relatively simple, and it has been shown to have various biological activities. However, caution must be taken when handling this compound in a laboratory setting due to its potential toxicity. There are several future directions for the use of this compound in scientific research, which could lead to new discoveries and potential treatments.
Synthesis Methods
The synthesis of N-Morpholinylthiosalicylamide involves the reaction of morpholine with thiosalicylic acid in the presence of a catalyst. The product is then purified using column chromatography. This method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-Morpholinylthiosalicylamide has been used in various scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. This inhibition can be used to study the role of these enzymes in various biological processes. This compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
properties
CAS RN |
2032-45-3 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H13NO2S/c13-10-4-2-1-3-9(10)11(15)12-5-7-14-8-6-12/h1-4,13H,5-8H2 |
InChI Key |
DQRPYSMROZBWRG-LUAWRHEFSA-N |
Isomeric SMILES |
C1COCCN1/C(=C/2\C=CC=CC2=O)/S |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
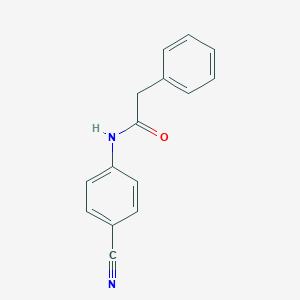
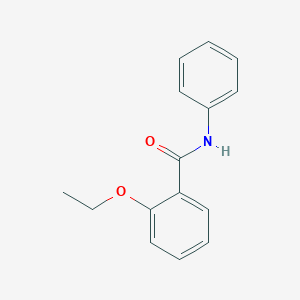
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
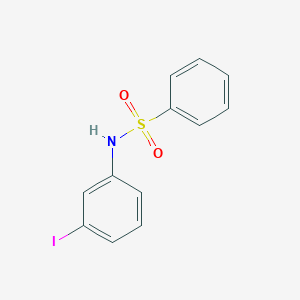
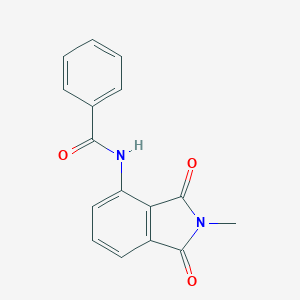
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)


